N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide

nicotinic acetylcholine receptor neurological research nAChR antagonist

Procure N-(2,3-dichlorophenyl)-2,2-dimethylpropanamide for its non-interchangeable 2,3-dichloro substitution pattern. This ensures reproducible sub-nanomolar α3β4 nAChR antagonism (IC50=1.8nM) and a defined SERT:DAT selectivity ratio (6.6:1), unlike generic analogs. Essential for accurate target profiling and assay calibration. Verified by archived NMR/FTIR spectra.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 168133-85-5
Cat. No. B064372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-2,2-dimethylpropanamide
CAS168133-85-5
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c1-11(2,3)10(15)14-8-6-4-5-7(12)9(8)13/h4-6H,1-3H3,(H,14,15)
InChIKeyMLDAKWSPMRWZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5): Chemical Class and Baseline Characteristics for Procurement Evaluation


N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5), also referred to as 2′,3′-Dichloro-2,2,2-trimethylacetanilide or N-(2,3-dichlorophenyl)pivalamide, is a chlorinated aromatic amide with the molecular formula C11H13Cl2NO and a molecular weight of 246.13 g/mol . The compound features a 2,3-dichlorophenyl moiety linked via an amide bond to a 2,2-dimethylpropanoyl (pivaloyl) group, a sterically hindered tertiary acyl substituent . Computed physicochemical parameters include a predicted LogP of approximately 3.1–3.35, a topological polar surface area of 29 Ų, and zero violations of the Rule of Five, supporting membrane permeability potential . The compound is commercially available as a research chemical from multiple vendors at purity specifications ranging from 95% to ≥98%, with analytical characterization including NMR, FTIR, and Raman spectral data available [1].

Procurement Risk Alert: Why Generic Substitution of N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5) Fails


In procurement contexts, substituting this compound with structurally related analogs—such as positional isomers differing only in chlorine substitution pattern (e.g., 2,4-dichlorophenyl, 2,6-dichlorophenyl) or mono-chlorinated variants—introduces substantial functional risk that cannot be mitigated through simple stoichiometric adjustment. The 2,3-dichloro substitution pattern confers a unique stereoelectronic environment around the amide bond that influences both conformational preferences and molecular recognition at biological targets [1]. Empirical bioactivity data from authoritative databases demonstrate that this specific substitution pattern yields a distinctive target-interaction signature: sub-nanomolar antagonist potency at the α3β4 nicotinic acetylcholine receptor (nAChR) [2], nanomolar-range interactions with monoamine transporters [3], and differential binding across dopamine D2 and D3 receptor subtypes [4]. Even closely related analogs bearing alternative halogenation patterns or varied acyl groups exhibit meaningfully altered pharmacological profiles. The quantitative evidence below establishes that this compound is not interchangeable with generic alternatives in research or industrial applications.

N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5): Quantitative Comparative Evidence for Scientific Procurement Decisions


α3β4 nAChR Antagonist Potency: Sub-Nanomolar Differentiation from Class-Level Baselines

The target compound demonstrates antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in SH-SY5Y cells, as measured by inhibition of carbamylcholine-induced 86Rb+ efflux [1]. This sub-nanomolar potency against α3β4 nAChR represents a differentiated profile within the broader class of aromatic amide-based nAChR ligands, many of which exhibit IC50 values in the 10–250 nM range for neuronal nAChR subtypes [2]. The compound's activity at α4β2 (IC50 12 nM) and α4β4 (IC50 15 nM) nAChR subtypes further supports a characteristic subtype-selectivity fingerprint that would not be conserved across arbitrary substitution-pattern variants.

nicotinic acetylcholine receptor neurological research nAChR antagonist

Monoamine Transporter Interaction Profile: Distinctive Selectivity Fingerprint Versus In-Class Analogs

The target compound exhibits a quantitatively defined interaction profile across the three primary human monoamine transporters, with inhibition of serotonin transporter (SERT)-mediated [3H]5-HT uptake at 100 nM, dopamine transporter (DAT)-mediated [3H]dopamine uptake at 658 nM, and norepinephrine transporter (NET)-mediated [3H]norepinephrine uptake at 443 nM in HEK293 cells [1]. This yields a SERT:DAT selectivity ratio of approximately 6.6:1 and a SERT:NET ratio of approximately 4.4:1, defining a characteristic fingerprint wherein SERT inhibition is meaningfully more potent than DAT or NET inhibition. This profile differs from the class-level tendency of many structurally related pivalamide derivatives that exhibit more balanced or DAT-preferring inhibition patterns.

monoamine transporter SERT inhibition neurotransmitter reuptake

Dopamine D2/D3 Receptor Binding Affinity: Quantified Differentiation from Clinically-Referenced Antagonists

The target compound binds to human dopamine D2 and D3 receptors with Ki values of 100 nM and 126 nM, respectively, as determined by [35S]GTPγS binding assays in CHO cells expressing the recombinant receptors [1]. This affinity range (approximately 10⁻⁷ M) places the compound in a distinctly lower-potency tier compared to high-affinity reference antagonists such as raclopride, which exhibits D2 Ki of 1.8 nM and D3 Ki of 3.5 nM . The ~55-fold lower D2 affinity versus raclopride and ~36-fold lower D3 affinity represents a meaningful pharmacological differentiation rather than a simple potency deficit—this compound occupies a distinct affinity niche that may be advantageous for applications where high-potency receptor blockade is not desired.

dopamine receptor DRD2 antagonist DRD3 binding

Supplier Purity Specification Differentiation: 97–98% Grade Availability with Spectral Verification

Commercial availability data reveals a tiered purity landscape for this compound that directly impacts procurement decisions. Alfa Aesar (Thermo Fisher Scientific) supplies the compound under catalog number B25235 at 97% minimum purity [1], while Leyan (catalog 1627678) and MolCore offer the compound at 98% minimum purity . AKSci supplies at 95% minimum purity . This 2–3% purity differential may be material for applications requiring higher assay reproducibility. Critically, the Alfa Aesar batch (B25235) is the source material for reference spectra archived in the Wiley SpectraBase database, including NMR, FTIR, and Raman characterization [2], providing third-party-verified analytical benchmarks that enable lot-to-lot verification independent of vendor certificates of analysis.

analytical chemistry compound purity quality control

Physicochemical Property Differentiation: Computed LogP and Rule-of-Five Compliance Profile

Computed physicochemical parameters for the target compound include a LogP of 3.11–3.19 (ACD/Labs Percepta), LogD of 3.35 at pH 7.4, topological polar surface area (TPSA) of 29 Ų, and zero violations of Lipinski's Rule of Five . In contrast, the 2,4-dichlorophenyl positional isomer (N-(2,4-dichlorophenyl)-2,2-dimethylpropanamide) shares identical molecular formula and similar computed LogP values [1], indicating that isomeric substitution pattern differentiation does not manifest in these global computed descriptors. However, the target compound's molecular properties—molecular weight 246.13 Da, hydrogen bond donors = 1, hydrogen bond acceptors = 2—define a favorable drug-likeness profile that distinguishes it from larger, more complex pivalamide derivatives bearing additional functional groups that may incur Rule-of-Five violations.

physicochemical properties LogP drug-likeness

Analytical Characterization Integrity: SpectraBase-Archived Reference Spectra for Identity Verification

The compound is fully characterized by spectroscopic methods archived in the Wiley SpectraBase database, including ¹H NMR, FTIR, and Raman spectra obtained from an authentic sample sourced from Alfa Aesar (catalog B25235) [1]. The InChIKey (MLDAKWSPMRWZKK-UHFFFAOYSA-N) and exact mass (245.037419 g/mol) are unambiguously defined [2]. This level of third-party spectral verification provides a procurement-quality benchmark: batches can be authenticated against these reference spectra to confirm structural identity and purity integrity. Many commercially available pivalamide derivatives lack such publicly accessible, peer-database-archived spectral characterization, placing procurement of unverified material at risk of identity uncertainty or impurity misattribution.

analytical characterization NMR spectroscopy FTIR spectroscopy

N-(2,3-Dichlorophenyl)-2,2-dimethylpropanamide (CAS 168133-85-5): Evidence-Backed Research and Industrial Application Scenarios


Nicotinic Acetylcholine Receptor Subtype Profiling and Antagonist Screening

Based on the quantified nAChR antagonist activity established in Section 3 (α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM; α1β1γδ IC50 = 7.9 nM in TE671/RD cells) [1], this compound serves as a well-characterized reference ligand for nAChR subtype profiling studies. Its sub-nanomolar α3β4 potency combined with modest selectivity over other subtypes provides a reproducible pharmacological fingerprint that can be used to calibrate assay systems, validate recombinant receptor expression, or serve as a comparator for novel nAChR ligand discovery. Procurement of this specific compound—rather than an uncharacterized pivalamide analog—ensures that the observed nAChR activity profile is attributable to a defined chemical entity with publicly archived bioactivity data.

Monoamine Transporter Selectivity Studies and SERT-Focused Assay Development

The compound's distinctive monoamine transporter inhibition profile—SERT IC50 = 100 nM, DAT IC50 = 658 nM, NET IC50 = 443 nM, yielding a SERT:DAT selectivity ratio of 6.6:1 [2]—positions it as a useful tool for studies requiring modest SERT preference without complete DAT/NET exclusion. This profile is particularly relevant for: (i) calibrating transporter selectivity assays, (ii) exploring the structural determinants of SERT-versus-DAT bias in pivalamide-containing scaffolds, and (iii) serving as a reference compound in medicinal chemistry optimization campaigns targeting specific transporter selectivity windows. Substitution with a different dichlorophenyl positional isomer or mono-chlorinated analog would likely alter this selectivity fingerprint, compromising experimental reproducibility.

Dopamine D2/D3 Receptor Binding Studies Requiring Moderate-Affinity Reference Ligands

With D2 Ki = 100 nM and D3 Ki = 126 nM determined by [35S]GTPγS binding assay [3], this compound occupies a moderate-affinity niche distinct from high-potency antagonists such as raclopride (D2 Ki = 1.8 nM) . This affinity range is valuable for: (i) studies examining concentration-dependent receptor occupancy without near-complete saturation at low concentrations, (ii) development of assays where high-potency antagonists would produce excessive signal suppression, and (iii) structure-activity relationship studies exploring the affinity consequences of the 2,3-dichloro substitution pattern relative to alternative halogenation schemes. Procurement of the correct compound ensures that the intended affinity range—rather than the sub-nanomolar or micromolar potency of analogs—is achieved.

Analytical Method Development and Quality Control Reference Standard

The availability of SpectraBase-archived NMR, FTIR, and Raman spectra [4], combined with well-defined InChIKey (MLDAKWSPMRWZKK-UHFFFAOYSA-N) and exact mass (245.037419 g/mol) [5], makes this compound suitable as a reference standard for analytical method development. Applications include: (i) HPLC/LC-MS method validation for detecting this compound or its metabolites, (ii) calibration of spectroscopic instrumentation using verified reference spectra, (iii) development of purity assessment protocols using the 97–98% commercial material as a benchmark [6], and (iv) forensic or environmental analytical chemistry where unambiguous compound identification requires authenticated spectral comparison. The archived multi-modal spectral dataset provides a level of analytical confidence not available for many structurally related pivalamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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